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Abstract

End-binding protein 1 (EB1) stands as a master regulator of microtubule dynamics,
orchestrating a complex network of protein interactions at the growing microtubule plus-end.
This technical guide delves into the core mechanisms by which EB1 facilitates the critical
cellular process of microtubule "search and capture.” By autonomously recognizing the unique
structural features of the growing microtubule tip, EB1 acts as a central scaffold, recruiting a
host of other +TIPs (plus-end tracking proteins) that collectively modulate microtubule stability,
growth, and interactions with cellular structures like kinetochores. This document provides an
in-depth review of the quantitative effects of EB1 on microtubule dynamics, detailed
experimental protocols for studying these interactions, and visual representations of the key
pathways and workflows involved. Understanding the intricacies of the EB1-mediated search
and capture mechanism is paramount for developing novel therapeutic strategies that target
the microtubule cytoskeleton in diseases such as cancer.

Introduction: The Dynamic World of Microtubules

Microtubules (MTs) are highly dynamic polymers of af-tubulin heterodimers, forming a crucial
component of the eukaryotic cytoskeleton. They are integral to a multitude of cellular
processes, including intracellular transport, cell motility, and the segregation of chromosomes
during mitosis[1]. The inherent polarity of microtubules, with a slow-growing minus-end often
anchored at the centrosome and a fast-growing plus-end exploring the cytoplasm, is

© 2025 BenchChem. All rights reserved. 1/15 Tech Support


https://www.benchchem.com/product/b15541664?utm_src=pdf-interest
https://publications.mpi-cbg.de/Gell_2010_5016.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

fundamental to their function[2]. This dynamic nature, termed "dynamic instability,” is
characterized by stochastic switches between phases of growth (polymerization) and shrinkage
(depolymerization), punctuated by transitions known as catastrophe (from growth to shrinkage)
and rescue (from shrinkage to growth)[3].

During cell division, the mitotic spindle, a complex microtubule-based machine, is responsible
for the accurate segregation of chromosomes. This process relies on a "search and capture”
mechanism, where dynamic microtubules emanating from the spindle poles probe the cellular
space to find and attach to specialized protein structures on chromosomes called
kinetochores[4]. The efficiency and fidelity of this process are critical for maintaining genomic
stability[5]. At the heart of this mechanism lies the End-Binding protein 1 (EB1), a core member
of the +TIPs family, which serves as a foundational platform for controlling microtubule
behavior at their most dynamic interface: the growing plus-end[6][7][8].

EB1: Structure and Autonomous Tip-Tracking

Human EB1 is a relatively small (35 kDa) dimeric protein that is highly conserved across
eukaryotes[9][10]. Its structure is modular, consisting of three key domains that dictate its
function:

e N-terminal Calponin Homology (CH) Domain: This highly conserved domain is responsible
for binding directly to the microtubule lattice[11][12]. It recognizes a specific conformation of
tubulin associated with the GTP-cap, a region at the extreme growing end of the microtubule
that is rich in GTP-tubulin and GDP-Pi-tubulin, which distinguishes it from the mature GDP-
tubulin lattice[7][13].

¢ C-terminal Dimerization Domain: This domain contains a coiled-coil region that mediates the
dimerization of EB1, which is crucial for its high-affinity binding to the microtubule end[7]. It
also features a highly conserved surface patch with a hydrophobic cavity that serves as the
primary docking site for a multitude of other +TIPs containing a Ser-x-lle-Pro (SxIP) motif[8]
[14].

o Flexible Linker Region: This less-conserved region connects the N- and C-terminal domains
and is thought to provide structural flexibility, which is critical for its plus-end tracking
activity[11].
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This unique structure allows EB1 to autonomously recognize and accumulate at the growing
plus-ends of microtubules, appearing as "comets" in live-cell imaging experiments[15]. This
localization is not static; EB1 molecules exhibit rapid turnover at the plus-end, with a dwell time
of approximately 290 milliseconds, suggesting a dynamic process of binding, diffusion, and
release as the microtubule tip matures[11].

Quantitative Impact of EB1 on Microtubule
Dynamics

EB1 is not a passive marker of growing microtubule ends; it actively modulates their dynamic
instability. While its effects can vary depending on the cellular context and the presence of
other regulatory proteins, in vitro reconstitution assays have provided a quantitative
understanding of its core functions. EB1 generally promotes a more dynamic microtubule
network by increasing both growth and catastrophe events.

Table 1: In Vitro Effects of EB1 on Microtubule Dynamic
Instability
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Catastroph
] Growth e
. Tubulin EB1 Conc.

Condition Rate Frequency Reference

Conc. (pM) (nM) . .

(um/min) (events/min
)

Tubulin only 7 0 ~1.1 0.10£0.03 [6]
Tubulin + ~1.65 (50%

7 400 _ 3.56 +0.51 [6]
EB1 increase)
Tubulin +
XMAP215 5 0 ~1.8 0.35+0.08 [6]
(200 nM)
Tubulin +
XMAP215 ~7.2 (4-fold

5 400 , 1.83+0.26 [6]
(200 nM) + increase)
EB1
Xenopus Egg
Extract

o ~20 0 18.0+5.9 21+0.7 [16]
(Mitotic) -
EB1 Depleted
Xenopus Egg
Extract
o ~20 Endogenous 18.2+6.2 1.2+05 [16]

(Mitotic) -
Control
Xenopus Egg
Extract
(Mitotic) + ~20 +340 19.3+45 0.8+0.3 [16]
EB1 (0.34
HM)

Note: Data are approximated from published figures and text where exact values were not
tabulated. Growth rates and catastrophe frequencies are highly dependent on experimental
conditions (buffer, temperature, tubulin source).
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Table 2: EB1 Binding Affinity for Microtubules

EB1 Construct Tag Ligand Kd (uM) Reference
Taxol-stabilized
Full-length EB1 Untagged 206 £2.3 [17]
MTs
) ) Taxol-stabilized
Full-length EB1 N-terminal His MT 3.6+04 [17]
S

Taxol-stabilized

EB1 (aa 1-248) Untagged 104+1.2 [17]
MTs
) Dynamic MT
EB1-GFP C-terminal GFP g 0.022 £ 0.001 [11]
ends

Note: The binding affinity of EB1 is significantly higher for the dynamic, GTP-rich microtubule
end compared to the stable, GDP-lattice of Taxol-stabilized microtubules. The presence of
affinity tags can also dramatically alter measured binding constants[17].

The EB1 Interactome and Signaling Pathways

EB1's primary role in the search and capture mechanism is to act as a molecular hub,
recruiting a diverse array of other +TIPs to the growing microtubule end. This creates a
dynamic, localized signaling platform that integrates various cellular inputs to control
microtubule function.

Il Relationships MT_End -> EB1 [label="Autonomous Tracking", color="#202124",
fontcolor="#202124"]; EB1 -> CLIP170 [label="Recruits (via SxIP/CAP-Gly)", color="#5F6368",
fontcolor="#202124"]; EB1 -> Dynactin [label="Recruits (via SxIP/CAP-Gly)", color="#5F6368",
fontcolor="#202124"]; EB1 -> APC [label="Recruits (via C-term)", color="#5F6368",
fontcolor="#202124"];

Dynactin -> Kinetochore [label="Links MT to Kinetochore", color="#5F6368",
fontcolor="#202124"]; Dynactin -> Cortex [label="Links MT to Cortex", color="#5F6368",
fontcolor="#202124"]; APC -> Cortex [label="Anchors MT", color="#5F6368",
fontcolor="#202124"];

© 2025 BenchChem. All rights reserved. 5/15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2781680/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2781680/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2781680/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3969257/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2781680/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

{rank=same; CLIP170; Dynactin; APC;} } .dot Caption: The EB1 interaction network at the
microtubule plus-end.

Key interactors recruited by EB1 include:

e CLIP-170: A microtubule polymerase that promotes microtubule rescue. Its recruitment to the
plus-end by EBL1 is essential for its function[18].

e Dynactin (p150Glued subunit): This complex links microtubules to the dynein motor protein,
which is crucial for trafficking cargo and for generating pulling forces on kinetochores and at
the cell cortex[19].

o Adenomatous Polyposis Coli (APC): A tumor suppressor protein that, in concert with EB1,
stabilizes microtubules and is implicated in chromosome stability[4].

The Microtubule Search and Capture Workflow

The process of a microtubule finding and forming a stable attachment to a kinetochore is a
stochastic yet highly regulated process. EB1 is central to increasing the efficiency of this
process by modulating microtubule dynamics and providing a platform for kinetochore-binding
proteins.
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EB1's role is multifaceted:
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» Enhancing Dynamics: By increasing the catastrophe frequency, EB1 ensures that
microtubules that do not find a target quickly depolymerize, allowing tubulin subunits to be
recycled for new attempts. This makes the "search" phase more efficient[6][20].

e Promoting Growth: EB1's synergistic effect with polymerases like XMAP215 can accelerate
microtubule growth, enabling faster exploration of the cellular space[6].

o Mediating Capture: EB1 itself does not bind directly to the kinetochore with high affinity.
Instead, it localizes to the microtubule-kinetochore interface only on attached, polymerizing
microtubules[5]. It acts as a platform to concentrate other proteins, like the dynactin complex,
which are essential for forming the initial, load-bearing connection to the kinetochore[19].

Key Experimental Protocols

Studying the EB1-microtubule interface requires a combination of in vitro reconstitution and
live-cell imaging techniques.

Recombinant EB1 Protein Purification

This protocol describes the expression and purification of His-tagged human EB1 from E. coli.
o Expression:

o Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the
human EB1 sequence with an N-terminal 6xHis tag.

o Grow cells in LB medium with appropriate antibiotic selection at 37°C to an OD600 of 0.6-
0.8.

o Induce protein expression with 0.5-1 mM IPTG and continue to grow for 4-8 hours at
25°C[9][21].

o Harvest cells by centrifugation and store the pellet at -80°C.
e Lysis:

o Resuspend the cell pellet in a cold lysis buffer (e.g., 50 mM Tris-HCI pH 7.9, 700 mM
NacCl, 5% glycerol, 5 mM imidazole, 0.1% Tween 20) supplemented with protease
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inhibitors (e.g., PMSF) and DNase 1[9][22].

o Lyse cells by sonication on ice or using a microfluidizer.

o Clarify the lysate by centrifugation at high speed (e.g., >27,000 x g) for 20-30 minutes at
4°C[9].

« Affinity Chromatography:
o Equilibrate a Ni-NTA affinity column with lysis buffer.
o Load the clarified lysate onto the column.

o Wash the column extensively with wash buffer (lysis buffer with a slightly higher imidazole
concentration, e.g., 20 mM) to remove non-specifically bound proteins[9].

o Elute the His-tagged EB1 protein using a high-concentration imidazole buffer (e.g., 50 mM
Tris-HCI, 700 mM NaCl, 5% glycerol, 250-500 mM imidazole)[9].

e Gel Filtration (Optional but Recommended):

o For higher purity, concentrate the eluted fractions and perform size-exclusion
chromatography to separate EB1 from aggregates and contaminants.

o The purified protein can be flash-frozen in liquid nitrogen and stored at -80°C.
In Vitro TIRF Microscopy Assay for Microtubule

Dynamics

Total Internal Reflection Fluorescence (TIRF) microscopy allows for the visualization of
microtubule dynamics near a glass surface with high signal-to-noise, making it ideal for
studying +TIPs[1][3][23].

Click to download full resolution via product page

Methodology:
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e Flow Chamber Preparation: Assemble a flow chamber using a microscope slide and a
passivated (e.g., PEG-coated) coverslip to prevent non-specific protein binding[1].

e Seed Immobilization: Introduce biotinylated, GMPCPP-stabilized microtubule "seeds" into the
chamber, which will adhere to a streptavidin-coated surface. These provide a template for
dynamic microtubule growth[3][23].

o Reaction Initiation: Flow in the reaction mixture containing purified tubulin (partially labeled
with a fluorophore like Cy5), GTP, an oxygen-scavenging system, and the protein of interest
(e.g., EB1-GFP) in a suitable buffer (e.g., BRB80)[1][3].

e Image Acquisition: Place the chamber on a TIRF microscope equipped with an objective
heater to maintain the temperature at 37°C. Acquire multi-channel time-lapse images to
visualize the microtubule lattice and the localization of EB1-GFP simultaneously[2].

e Data Analysis:

o Generate kymographs (space-time plots) from the time-lapse movies to visualize the
history of individual microtubules[24].

o From the kymographs, measure the slopes of growing and shrinking segments to
determine rates, and identify transition points to calculate catastrophe and rescue
frequencies[24][25].

o Use specialized software to track and quantify the intensity, length, and dynamics of the
EB1-GFP comets at the growing plus-ends[15][26].

Co-Immunoprecipitation (Co-IP) for Protein Interactions

Co-IP is used to verify interactions between EB1 and its binding partners within a cellular
context[27][28].

e Cell Lysis:
o Culture cells to an appropriate confluency.

o Wash cells with ice-cold PBS and then lyse them in a gentle, non-denaturing Co-IP lysis
buffer (e.g., containing 1% NP-40 or 0.5% Triton X-100) supplemented with protease and
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phosphatase inhibitors to preserve protein complexes[14][29].
o Incubate on ice and then clarify the lysate by centrifugation.

e Immunoprecipitation:
o Add a primary antibody specific to the "bait" protein (e.g., anti-EB1) to the clarified lysate.

o Incubate for several hours to overnight at 4°C with gentle rotation to allow antibody-
antigen complexes to form[14].

e Complex Capture:
o Add Protein A/G-conjugated agarose or magnetic beads to the lysate-antibody mixture.
o Incubate for 1-3 hours at 4°C to allow the beads to capture the immune complexes[28].
e Washing:
o Pellet the beads (by centrifugation or using a magnetic rack) and discard the supernatant.

o Wash the beads multiple times with wash buffer to remove non-specifically bound
proteins. The stringency of the wash buffer (e.g., salt concentration) may need to be
optimized[14].

e Elution and Detection:
o Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

o Analyze the eluted proteins by Western blotting, probing with antibodies against the bait
protein (EB1) and the suspected interacting "prey" protein (e.g., p150Glued). The
presence of the prey protein in the EB1 IP lane, but not in a negative control (e.g., 1IgG)
lane, confirms the interaction.

Implications for Drug Development

The central role of EBL1 in regulating the mitotic spindle makes it an attractive, albeit
challenging, target for anti-cancer therapeutics. Unlike traditional microtubule-targeting agents
(e.g., taxanes, vinca alkaloids) that directly bind tubulin and disrupt the overall microtubule
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polymer mass, targeting the EB1 interaction hub offers the potential for more subtle and
specific modulation of microtubule dynamics.

Potential strategies include:

» Disruption of EB1-Partner Interactions: Small molecules designed to block the SxIP-binding
pocket on EB1 could prevent the recruitment of key +TIPs like the dynactin complex or
kinesins involved in mitosis. This could lead to defects in chromosome alignment and mitotic
arrest without causing the widespread disruption of the interphase microtubule network that
is associated with the side effects of many current chemotherapies.

o Targeting EB1 Post-Translational Modifications: The function of EBL1 is regulated by
phosphorylation. Developing drugs that modulate the kinases or phosphatases responsible
for these modifications could fine-tune EB1's activity and disrupt its function specifically in
rapidly dividing cancer cells.

A deeper understanding of the structural basis of the EB1 interactome and its regulation is
essential for the rational design of such targeted therapies.

Conclusion

The EB1 peptide is far more than a simple marker for growing microtubule ends; it is a
fundamental architect of the microtubule cytoskeleton. Through its ability to autonomously
recognize the growing plus-end and act as a scaffold for a network of regulatory proteins, EB1
is at the core of the microtubule search and capture mechanism. It fine-tunes microtubule
dynamics for efficient spatial exploration and provides the molecular platform necessary to link
microtubules to their ultimate targets, such as kinetochores. The quantitative data and
experimental frameworks presented in this guide underscore the complexity and elegance of
this system. Continued research into the EB1-centered +TIP network will not only illuminate
fundamental principles of cell biology but also pave the way for a new generation of precision
therapeutics targeting the dynamic cytoskeleton.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 12 /15 Tech Support


https://www.benchchem.com/product/b15541664?utm_src=pdf-body
https://www.benchchem.com/product/b15541664?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. publications.mpi-cbg.de [publications.mpi-cbg.de]

2. Simultaneous Visualization of the Dynamics of Crosslinked and Single Microtubules In
Vitro by TIRF Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

3. In vitro reconstitution of microtubule dynamics and severing imaged by label-free
interference reflection microscopy - PMC [pmc.ncbi.nim.nih.gov]

4. Reconstitution of a microtubule plus-end tracking system in vitro | Semantic Scholar
[semanticscholar.org]

5. EB1 targets to kinetochores with attached, polymerizing microtubules - PubMed
[pubmed.ncbi.nim.nih.gov]

6. publications.mpi-cbg.de [publications.mpi-cbg.de]
7. journals.biologists.com [journals.biologists.com]

8. Regulation of end-binding protein EB1 in the control of microtubule dynamics - PMC
[pmc.ncbi.nlm.nih.gov]

9. Large-scale Epstein-Barr virus EBNA1 protein purification - PMC [pmc.ncbi.nlm.nih.gov]
10. researchgate.net [researchgate.net]

11. EB1 Accelerates Two Conformational Transitions Important for Microtubule Maturation
and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

12. molbiolcell.org [molbiolcell.org]

13. Structural state recognition facilitates tip tracking of EB1 at growing microtubule ends |
eLife [elifesciences.org]

14. assaygenie.com [assaygenie.com]

15. Analysis of Microtubule Dynamic Instability Using a Plus End Growth Marker - PMC
[pmc.ncbi.nlm.nih.gov]

16. molbiolcell.org [molbiolcell.org]

17. Interactions between EB1 and Microtubules: DRAMATIC EFFECT OF AFFINITY TAGS
AND EVIDENCE FOR COOPERATIVE BEHAVIOR - PMC [pmc.ncbi.nlm.nih.gov]

18. pnas.org [pnas.org]
19. scilit.com [scilit.com]

20. EB1-Microtubule Interactions in Xenopus Egg Extracts: Role of EB1 in Microtubule
Stabilization and Mechanisms of Targeting to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 13/15 Tech Support


https://publications.mpi-cbg.de/Gell_2010_5016.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9914519/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9914519/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9131738/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9131738/
https://www.semanticscholar.org/paper/Reconstitution-of-a-microtubule-plus-end-tracking-Bieling-Laan/3431e2133927a7b67b1513231c6a9ff7f69a8ad6
https://www.semanticscholar.org/paper/Reconstitution-of-a-microtubule-plus-end-tracking-Bieling-Laan/3431e2133927a7b67b1513231c6a9ff7f69a8ad6
https://pubmed.ncbi.nlm.nih.gov/12475954/
https://pubmed.ncbi.nlm.nih.gov/12475954/
https://publications.mpi-cbg.de/Zanic_2013_5348.pdf
https://journals.biologists.com/jcs/article/133/9/jcs241216/224844/The-microtubule-end-binding-affinity-of-EB1-is
https://pmc.ncbi.nlm.nih.gov/articles/PMC11107513/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11107513/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2744152/
https://www.researchgate.net/figure/The-Effect-of-EB1-on-Microtubule-Maturation-A-The-kinetic-model-shown-in-Figure-4A_fig5_260116453
https://pmc.ncbi.nlm.nih.gov/articles/PMC3969257/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3969257/
https://www.molbiolcell.org/doi/10.1091/mbc.e14-06-1133
https://elifesciences.org/articles/48117
https://elifesciences.org/articles/48117
https://www.assaygenie.com/co-immunoprecipitation-co-ip-protocol
https://pmc.ncbi.nlm.nih.gov/articles/PMC3032800/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3032800/
https://www.molbiolcell.org/doi/10.1091/mbc.e02-04-0210
https://pmc.ncbi.nlm.nih.gov/articles/PMC2781680/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2781680/
https://www.pnas.org/doi/10.1073/pnas.0807614106
https://www.scilit.com/publications/5cb084e3c3e92b0164edb3e3607c179b
https://pmc.ncbi.nlm.nih.gov/articles/PMC129970/
https://pmc.ncbi.nlm.nih.gov/articles/PMC129970/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 21. researchgate.net [researchgate.net]

e 22. biorxiv.org [biorxiv.org]

e 23. portlandpress.com [portlandpress.com]
e 24, researchgate.net [researchgate.net]

» 25. EB1 contributes to microtubule bundling and organization, along with root growth, in
Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

e 26. researchgate.net [researchgate.net]

e 27. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
o 28. bitesizebio.com [bitesizebio.com]

e 29. creative-diagnostics.com [creative-diagnostics.com]

» To cite this document: BenchChem. [The Architect of the Cytoskeleton: EB1's Role in
Microtubule Search and Capture]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15541664#eb1-peptide-s-involvement-in-
microtubule-search-and-capture-mechanisms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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